Hexanoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester
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Overview
Description
2-[(Trimethylsilyl)oxy]hexanoic acid trimethylsilyl ester is a chemical compound with the molecular formula C12H28O3Si2 and a molecular weight of 276.5199 . This compound is also known by other names such as 2-Hydroxyhexanoic acid di-TMS and 2-Hydroxycaproic acid, bis-TMS . It is characterized by the presence of trimethylsilyl groups, which are known for their chemical inertness and large molecular volume .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Trimethylsilyl)oxy]hexanoic acid trimethylsilyl ester typically involves the reaction of hexanoic acid with trimethylsilyl chloride in the presence of a base such as pyridine . The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the desired ester along with the by-product, hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity. The use of automated systems for the addition of reagents and monitoring of reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-[(Trimethylsilyl)oxy]hexanoic acid trimethylsilyl ester undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and acids (e.g., hydrochloric acid) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or alkanes .
Scientific Research Applications
2-[(Trimethylsilyl)oxy]hexanoic acid trimethylsilyl ester has a wide range of applications in scientific research:
Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound finds applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(Trimethylsilyl)oxy]hexanoic acid trimethylsilyl ester involves the interaction of its trimethylsilyl groups with various molecular targets. These interactions can lead to the formation of stable complexes or the protection of reactive functional groups during chemical reactions . The trimethylsilyl groups also enhance the volatility of the compound, making it suitable for analysis by gas chromatography and mass spectrometry .
Comparison with Similar Compounds
Similar Compounds
2-[(Trimethylsilyl)oxy]pentanoic acid trimethylsilyl ester: This compound has a similar structure but with a shorter carbon chain.
2-[(Trimethylsilyl)oxy]hexacosanoic acid trimethylsilyl ester: This compound has a much longer carbon chain and different physical properties.
Uniqueness
2-[(Trimethylsilyl)oxy]hexanoic acid trimethylsilyl ester is unique due to its specific combination of trimethylsilyl groups and a medium-length carbon chain. This combination provides a balance between chemical stability and reactivity, making it versatile for various applications in research and industry .
Properties
CAS No. |
54890-07-2 |
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Molecular Formula |
C12H28O3Si2 |
Molecular Weight |
276.52 g/mol |
IUPAC Name |
trimethylsilyl 2-trimethylsilyloxyhexanoate |
InChI |
InChI=1S/C12H28O3Si2/c1-8-9-10-11(14-16(2,3)4)12(13)15-17(5,6)7/h11H,8-10H2,1-7H3 |
InChI Key |
RQWYRMABBIFEGY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=O)O[Si](C)(C)C)O[Si](C)(C)C |
Origin of Product |
United States |
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